molecular formula C21H27N5O4S B1671590 格列吡嗪 CAS No. 29094-61-9

格列吡嗪

货号 B1671590
CAS 编号: 29094-61-9
分子量: 445.5 g/mol
InChI 键: ZJJXGWJIGJFDTL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Glipizide is an oral diabetes medicine that helps control blood sugar levels by stimulating your pancreas to produce insulin . It is used together with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus . Glipizide is not for treating type 1 diabetes .


Molecular Structure Analysis

Glipizide has a molecular formula of C21H27N5O4S . Its molecular weight is 445.54 g/mol . The chemical structure of glipizide includes a sulfonylurea moiety, which is crucial for its antidiabetic activity .


Chemical Reactions Analysis

Glipizide undergoes a decomposition process when heated, which involves gas evolution and the formation of 5-methyl-N-[2-(4-sulphamoylphenyl) ethyl] pyrazine-2-carboxamide . The temperature values of the DSC peak cannot be used to check the polymorphic form of glipizide, as the peak is due to a decomposition process .


Physical And Chemical Properties Analysis

Glipizide is a whitish, odorless powder with a pKa of 5.9. It is insoluble in water and alcohols, but soluble in 0.1 N NaOH; it is freely soluble in dimethylformamide . The physico-chemical properties of glipizide were deeply studied using a number of analytical techniques including thermal techniques (DSC, TGA), X-ray powder diffraction (XRPD), FT-IR spectroscopy, and scanning electron microscopy (SEM) .

科研应用

自由基清除活性

格列吡嗪主要用于治疗2型糖尿病的高血糖,表现出显著的自由基清除活性。一项使用基于密度泛函理论的计算方法和分子对接研究系统评估了这一特性的研究。该研究涉及探索与抗自由基机制相关的结构特征、分子描述符和热力学参数,表明其作为抗氧化剂的潜力(S. K P et al., 2022)

对胚胎血管生成和血管发生的影响

使用早期小鸡胚胎模型的研究发现,格列吡嗪抑制了血管生成和血管发生,这对于胚胎血管形成和肿瘤新生血管化至关重要。该研究发现格列吡嗪不干扰某些细胞过程,但确定了利钠肽受体A(NPRA)作为其对血管发生抑制作用的靶点(Qu-liang Gu et al., 2015)

开发pH无关的持续释放制剂

一项旨在创建用于格列吡嗪持续释放的亲水基质系统的研究,该药物是一种弱酸性且溶解性差的药物,采用了包含复合和微环境pH修饰的组合。这种方法显著改善了溶解度,并实现了格列吡嗪的pH无关释放剖面(Jinheng Huang et al., 2018)

与人血清白蛋白的相互作用

研究格列吡嗪与人血清白蛋白(HSA)的相互作用使用了多光谱技术和分子对接。这项研究提供了关于格列吡嗪-HSA相互作用的结合性质和热力学有利性的见解,对于理解其运输和生理命运至关重要(R. Anwer et al., 2020)

受控/持续药物释放研究

研究重点是开发胶囊体和纳米颗粒,用于格列吡嗪的受控/持续药物释放。这些研究旨在通过改善药物释放剖面和稳定性来增强格列吡嗪治疗2型糖尿病的传递和有效性(Hanmant S. Mali et al., 2021); (R. Deshmukh et al., 2019)

前列腺癌治疗再利用

使用TRAMP转基因小鼠模型的研究确定了格列吡嗪在抑制前列腺癌生长和转移方面的潜力,通过抑制血管生成,而不影响癌细胞增殖。这表明其作为癌症治疗的再利用潜力(Cuiling Qi et al., 2016)

Safety And Hazards

Glipizide can cause life-threatening hypoglycemia. Symptoms of severe hypoglycemia include extreme weakness, blurred vision, sweating, trouble speaking, tremors, stomach pain, confusion, and seizure (convulsions) . It is also important to avoid drinking alcohol while taking glipizide as it lowers blood sugar and can cause side effects .

未来方向

While glipizide continues to be a valuable treatment for type 2 diabetes, future research may focus on developing new pharmacological approaches to glycaemic control and agents advancing in clinical development that utilize new modes of action or delivery . It’s also important to note that the dose of glipizide may need to be adjusted based on the individual’s response and tolerance .

性质

IUPAC Name

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4S/c1-15-13-24-19(14-23-15)20(27)22-12-11-16-7-9-18(10-8-16)31(29,30)26-21(28)25-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,22,27)(H2,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJXGWJIGJFDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040676
Record name Glipizide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glipizide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>66.8 [ug/mL] (The mean of the results at pH 7.4), 1.64e-02 g/L
Record name SID855947
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Glipizide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01067
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glipizide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Type 2 diabetes mellitus (T2DM) is a chronic metabolic disorder with increasing prevalence worldwide. Characterized by higher-than-normal levels of blood glucose, T2DM is a complex disorder that arises from the interaction between genetic, environmental and behavioral risk factors. Insulin is a peptide hormone that plays a critical role in regulating blood glucose levels. In response to high blood glucose levels, insulin promotes the uptake of glucose into the liver, muscle cells, and fat cells for storage. Although there are multiple events occurring that lead to the pathophysiology of T2DM, the disorder mainly involves insulin insensitivity as a result of insulin resistance, declining insulin production, and eventual failure of beta cells of pancreatic islets that normally produce insulin. Early management with lifestyle intervention, such as controlled diet and exercise, is critical in reducing the risk of long-term secondary complications, such as cardiovascular mortality. Glipizide, like other sulfonylurea drugs, is an insulin secretagogue, which works by stimulating the insulin release from the pancreatic beta cells thereby increasing the plasma concentrations of insulin. Thus, the main therapeutic action of the drug depends on the functional beta cells in the pancreatic islets. Sulfonylureas bind to the sulfonylurea receptor expressed on the pancreatic beta-cell plasma membrane, leading to the closure of the ATP-sensitive potassium channel and reduced potassium conductance. This results in depolarization of the pancreatic beta cell and opening of the voltage-sensitive calcium channels, promoting calcium ion influx. Increased intracellular concentrations of calcium ions in beta cells stimulates the secretion, or exocytosis, of insulin granules from the cells. Apart from this main mechanism of action, the blood-glucose-lowering effect of glipizide involves increased peripheral glucose utilization via stimulating hepatic gluconeogenesis and by increasing the number and sensitivity of insulin receptors.
Record name Glipizide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01067
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Glipizide

CAS RN

29094-61-9
Record name Glipizide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29094-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glipizide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029094619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glipizide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01067
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name glipizide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759120
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glipizide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glipizide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.919
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLIPIZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7WDT95N5C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glipizide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

200-203, 208 - 209 °C
Record name Glipizide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01067
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glipizide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glipizide
Reactant of Route 2
Reactant of Route 2
Glipizide
Reactant of Route 3
Reactant of Route 3
Glipizide
Reactant of Route 4
Reactant of Route 4
Glipizide
Reactant of Route 5
Reactant of Route 5
Glipizide
Reactant of Route 6
Reactant of Route 6
Glipizide

Citations

For This Compound
34,200
Citations
RN Brogden, RC Heel, GE Pakes, TM Speight… - Drugs, 1979 - Springer
… Glipizide has a more rapid onset of action than glibenclamide when … of glipizide is shorter than that of glibenclamide. In healthy subjects and in diabetic patients a single dose of glipizide …
Number of citations: 63 link.springer.com
CR Shuman - The American Journal of Medicine, 1983 - Elsevier
… 5 mg of glipizide [6], On a weight basis, glipizide is approximately 100 times more potent than tolbutamide [7]. Comparative studies confirm that glipizide … Clinical trials with glipizide have …
Number of citations: 32 www.sciencedirect.com
M Niemi, JT Backman, M Neuvonen… - Clinical …, 2001 - Wiley Online Library
… ) and glipizide are 2 … glipizide are excreted primarily in the urine,5 whereas those of glyburide are excreted in both urine and bile.The elimination halflives of glyburide and glipizide …
Number of citations: 155 ascpt.onlinelibrary.wiley.com
A Melander, E Wåhlin-Boll - The American Journal of Medicine, 1983 - Elsevier
… , glipizide and glibenclamide (glyburide) are much more potent than tolbutamide and chlorpropamide. Glipizide … Glipizide has complete bioavailability, and its blood glucose-lowering …
Number of citations: 31 www.sciencedirect.com
L Groop, PH Groop, S Stenman, C Saloranta… - Diabetes …, 1987 - Am Diabetes Assoc
… and glipizide. However, glipizide amplifies the plasma insulin response to meals more than glyburide, whereas glyburide enhances basal insulin secretion more than glipizide. Both …
Number of citations: 124 diabetesjournals.org
RK Verma, S Garg - European journal of pharmaceutics and …, 2004 - Elsevier
… were found to be compatible with glipizide. Core tablets of glipizide were prepared by wet granulation and the batch size was kept as 500 tablets. Glipizide was mixed with all the …
Number of citations: 165 www.sciencedirect.com
JK Patel, RP Patel, AF Amin, MM Patel - AAps PharmSciTech, 2005 - Springer
The purpose of this research was to formulate and system-atically evaluate in vitro and in vivo performances of mucoadhesive microspheres of glipizide. Glipizide microspheres …
Number of citations: 222 link.springer.com
S Jamzad, R Fassihi - International journal of pharmaceutics, 2006 - Elsevier
The purpose of this study was to develop a new monolithic matrix system to completely deliver glipizide, a Biopharmaceutics Classification System (BCS) Class II drug in a zero order …
Number of citations: 169 www.sciencedirect.com
…, Glipizide Gastrointestinal Therapeutic System … - Diabetes …, 1997 - Am Diabetes Assoc
… mg glipizide GITS were compared with placebo in 143 patients. In the second trial, doses of 5, 10, 15, or 20 mg of glipizide … , C-peptide, and glipizide levels were determined at regular …
Number of citations: 188 diabetesjournals.org
T Seck, M Nauck, D Sheng, S Sunga… - … journal of clinical …, 2010 - Wiley Online Library
… 100 mg once daily and matching glipizide placebo. Patients in the glipizide group received a matching sitagliptin placebo tablet and started glipizide with a dose of 5 mg/day. The …
Number of citations: 301 onlinelibrary.wiley.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。